molecular formula C14H10ClNO3 B1345445 3-(2-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-35-1

3-(2-Acetoxybenzoyl)-2-chloropyridine

Cat. No.: B1345445
CAS No.: 898786-35-1
M. Wt: 275.68 g/mol
InChI Key: GUQVGUSREDHOFH-UHFFFAOYSA-N
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Description

3-(2-Acetoxybenzoyl)-2-chloropyridine: is an organic compound that features a pyridine ring substituted with a 2-chlorine atom and a 2-acetoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the acetoxybenzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetoxybenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

Chemistry: 3-(2-Acetoxybenzoyl)-2-chloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2-Acetoxybenzoyl)-2-chloropyridine largely depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The acetoxybenzoyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with active sites of enzymes or binding pockets of receptors.

Comparison with Similar Compounds

    2-Acetoxybenzoyl chloride: Shares the acetoxybenzoyl group but lacks the pyridine ring.

    2-Chloropyridine: Contains the pyridine ring with a chlorine substituent but lacks the acetoxybenzoyl group.

    3-(2-Hydroxybenzoyl)-2-chloropyridine: Similar structure but with a hydroxy group instead of an acetoxy group.

Uniqueness: 3-(2-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both the acetoxybenzoyl and chloropyridine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQVGUSREDHOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642176
Record name 2-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-35-1
Record name 2-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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